molecular formula C15H19N3O2 B8584361 tert-Butyl (6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

tert-Butyl (6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Cat. No.: B8584361
M. Wt: 273.33 g/mol
InChI Key: UUAGZRHXKWCEDF-UHFFFAOYSA-N
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Description

Tert-Butyl (6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl N-(6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)18-12-7-11-6-10(8-16)4-5-13(11)17-9-12/h4-6,12,17H,7,9H2,1-3H3,(H,18,19)

InChI Key

UUAGZRHXKWCEDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C=CC(=C2)C#N)NC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an argon sparkled solution of XXIV (1 g, 3.04 mmol), and zinc cyanide (352 mg, 3 mmol) in DMF (5 mL) was added tetrakis-(triphenylphosphine) palladium (0) (300 mg, 0.228 mmol) and the reaction mixture was then heated at 90° C. overnight. When the mixture was cooled down and partitioned between EtOAc and water, the aqueous phase was separated and extracted with EtOAc. The combined organic phase was washed with saturated NaCl, dried over Na2SO4 and concentrated. The residue was purified by silica gel column to give (6-cyano-1,2,3,4-tetrahydro-quinolin-3-yl)-carbamic acid tert-butyl ester XXV (560 mg, 67%) as white solid.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
352 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1B (250 mg, 0.76 mmol) and zinc cyanide (88 mg, 0.75 mmol) in DMF (2.5 mL) was bubbled with argon for 10 min, then tetrakis-(triphenylphosphine)palladium(0) (65 mg, 0.057 mmol) was added and the solution was deoxygenated. The reaction mixture was then heated at 90° C. for 4 h, cooled to RT, and partitioned between EtOAc and water. The aqueous layer was separated and extracted with EtOAc (2×20 mL). The combined EtOAc extracts were washed with brine, dried (Na2SO4) and concentrated. The residue was chromatographed (silica gel) eluting with EtOAc (0 to 60%) in hexane to give the title compound (140 mg, 67% yield) as a white solid.
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
88 mg
Type
catalyst
Reaction Step One
[Compound]
Name
tetrakis-(triphenylphosphine)palladium(0)
Quantity
65 mg
Type
reactant
Reaction Step Two
Yield
67%

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